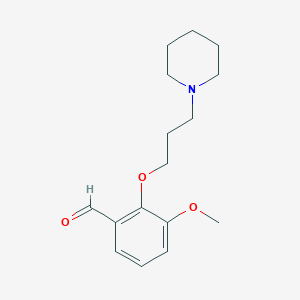

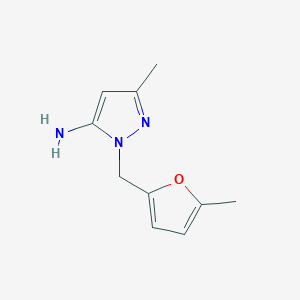

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

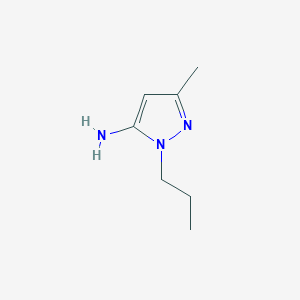

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde, also known as 3-Methoxy-2-propoxybenzaldehyde, is an organic compound belonging to the class of aromatic aldehydes. It is a colorless solid with a molecular weight of 230.3 g/mol and a melting point of 76-78 °C. 3-Methoxy-2-propoxybenzaldehyde has many uses in industry and research, including as a reagent for organic synthesis and as a component of fragrances, flavors, and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One area of application involves the synthesis of novel compounds for antimicrobial evaluation. For instance, a series of novel compounds synthesized through the reductive amination of similar precursors demonstrated significant antibacterial and antifungal activities. These activities were further supported by molecular docking studies, indicating potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Material Science and Copolymerization

In material science, such compounds have been utilized in the synthesis of copolymers. Trisubstituted ethylenes, prepared through Knoevenagel condensation involving similar benzaldehyde derivatives, were copolymerized with styrene. This research explores the structural characteristics and thermal stability of the resulting copolymers, indicating potential applications in developing new polymeric materials with specific properties (Kharas et al., 2016).

Cytotoxicity and Anticancer Research

Compounds synthesized from similar benzaldehydes have been evaluated for their cytotoxicity against human tumor cell lines. For example, conjugates derived from related synthesis pathways showed promising selective cytotoxicity, suggesting potential applications in anticancer research (Brandes et al., 2020).

Medicinal Chemistry

In medicinal chemistry, the structural analogs of "3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde" have been explored for their potential as ligands and receptor modulators. The synthesis of spirocyclic sigma1 receptor ligands, bearing structural resemblance, has demonstrated high affinity and selectivity, indicating the possibility of developing novel therapeutic agents (Maestrup et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde are oxidoreductase proteins . These proteins play a crucial role in biological processes, including metabolism and detoxification, by catalyzing oxidation-reduction reactions.

Biochemical Pathways

The compound’s interaction with oxidoreductase proteins affects various biochemical pathways. These proteins are involved in numerous metabolic processes, and their modulation can lead to downstream effects on these pathways . .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

It is suggested that the compound may have potential therapeutic applications due to its interaction with oxidoreductase proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .

Biochemische Analyse

Biochemical Properties

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of sirtuins, a class of proteins involved in cellular regulation . The interaction between this compound and sirtuins can lead to changes in the deacetylation of histones, thereby influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By inhibiting the nuclear translocation of NF-κB, this compound can reduce the secretion of pro-inflammatory cytokines, thereby modulating inflammatory responses . Additionally, it affects gene expression and cellular metabolism by altering the activity of key regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic functions . For example, its interaction with sirtuins results in the deacetylation of histones, which subsequently affects gene expression . Furthermore, this compound can modulate the phosphorylation of proteins involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under controlled conditions, but it may undergo degradation when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and enhancing cellular metabolism . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . It is often directed to particular compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its localization within the cell .

Eigenschaften

IUPAC Name |

3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLICRGBHHHQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCCN2CCCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)